Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-
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Overview
Description
Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- is an organic compound with the molecular formula C16H11NO2. This compound features a benzoyloxiranyl group attached to a benzonitrile moiety. It is known for its unique structural properties, which include a three-membered oxirane ring and a nitrile group, making it a subject of interest in various chemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile. This process can be optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances yield .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation over palladium catalysts are frequently used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
The major products formed from these reactions include oxirane derivatives, primary amines, and various substituted benzonitrile compounds .
Scientific Research Applications
Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]- involves its interaction with molecular targets through its nitrile and oxirane groups. These functional groups can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The pathways involved often include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler analog without the oxirane ring.
Benzoyloxirane: Lacks the nitrile group but contains the oxirane ring.
Phenylacetonitrile: Contains a nitrile group but lacks the oxirane ring and benzoyl group.
Properties
CAS No. |
871231-68-4 |
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Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
4-[(2S,3R)-3-benzoyloxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C16H11NO2/c17-10-11-6-8-13(9-7-11)15-16(19-15)14(18)12-4-2-1-3-5-12/h1-9,15-16H/t15-,16-/m0/s1 |
InChI Key |
DOQVZBGCUNRVAE-HOTGVXAUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@H]2[C@@H](O2)C3=CC=C(C=C3)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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